Betonicine

概要

説明

ベトニシンは、薬理学的特性について広く研究されている天然物です。 この化合物は、シソ科植物、特に薬用ベトニカ(Betonica officinalis)として知られるハーブに含まれています 。 ベトニシンは、抗炎症、抗酸化、抗がん作用など、幅広い生物活性で知られています 。 化学的には、C7H13NO3の化学式を持つヒドロキシケイ皮酸アミドです .

準備方法

化学反応の分析

Oxidation Reactions

The secondary alcohol group (-OH) on Betonicine’s pyrrolidine ring is susceptible to oxidation under controlled conditions.

| Reactants | Conditions | Products | Mechanism |

|---|---|---|---|

| This compound + CrO₃ | Acidic (H₂SO₄) or aqueous | Ketone derivative | Oxidation of secondary alcohol to ketone |

Example :

Rationale: Chromium-based oxidants convert secondary alcohols to ketones . The reaction preserves the zwitterionic structure while modifying the hydroxyl group.

Acid-Base Reactions

This compound’s zwitterionic nature allows interactions with strong acids or bases, altering its ionic state.

| Reactants | Conditions | Products |

|---|---|---|

| This compound + HCl | Aqueous | This compound hydrochloride |

| This compound + NaOH | Alkaline | Deprotonated ammonium species |

Example :

\text{this compound}+\text{HCl}\rightarrow \text{this compound hydrochloride}\(\text{C}_7\text{H}_{14}\text{ClNO}_3)[8]

Note: Protonation of the carboxylate group forms a stable hydrochloride salt, as confirmed by PubChem data .

Esterification and Hydrolysis

The carboxylate group may participate in esterification under acidic conditions, though reactivity is limited due to its zwitterionic stabilization.

| Reactants | Conditions | Products |

|---|---|---|

| This compound + ROH | H⁺ (catalytic), heat | Ester derivative |

| Ester derivative | H₂O, H⁺/OH⁻ | Regenerated this compound |

Example :

Rationale: Carboxylates require activation (e.g., protonation) for esterification .

Reduction Reactions

The carboxylate group can be reduced to a primary alcohol under vigorous conditions after conversion to a reactive intermediate.

| Reactants | Conditions | Products |

|---|---|---|

| This compound ester | LiAlH₄, dry ether | Alcohol derivative |

Example :

Note: Direct reduction of the zwitterion is challenging due to charge stabilization .

Substitution Reactions

The hydroxyl group may undergo substitution if converted to a better leaving group (e.g., via sulfonation).

| Reactants | Conditions | Products |

|---|---|---|

| This compound + SOCl₂ | Anhydrous | Sulfonated intermediate |

| Intermediate + Nu⁻ | Polar aprotic solvent | Substituted derivative |

Example :

Rationale: Sulfonation enhances leaving-group ability, enabling nucleophilic substitution .

Key Research Findings

-

Structural Stability : this compound’s zwitterionic configuration limits reactivity under mild conditions, favoring acid-base interactions over redox processes .

-

Enzymatic Interactions : In biochemical contexts, this compound modulates proline dehydrogenase activity, though this is distinct from abiotic reactions .

科学的研究の応用

Chemical Applications

Model Compound

Betonicine is utilized as a model compound in the study of hydroxycinnamic acid amides and their derivatives. Its structural properties allow researchers to explore the biochemical interactions of similar compounds, enhancing the understanding of their functionalities in various chemical reactions.

Biological Applications

Cell Stress Protection

Research has demonstrated that this compound acts as an osmoprotectant, providing cellular protection against osmotic and thermal stress. In studies involving Bacillus subtilis, it has been shown to confer salt and temperature stress tolerance, albeit less effectively than other derivatives like l-proline betaine . this compound's mechanism involves downregulating osmotically inducible operons and modulating cellular responses to stressors.

Cellular Mechanisms

this compound influences cellular functions by interacting with various signaling pathways. It has been observed to enhance the expression of stress-responsive genes, promoting cell survival under adverse conditions. Furthermore, it interacts with specific receptors on cell surfaces, triggering intracellular signaling cascades that lead to protective responses .

Medical Applications

Anti-inflammatory Properties

this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This action is beneficial in treating inflammatory diseases and conditions characterized by excessive inflammation .

Potential as a Biomarker

Recent studies have identified this compound as a potential biomarker for predicting patient responses to treatments for autoimmune diseases. Elevated levels of this compound were associated with positive responses to tumor necrosis factor inhibitors, suggesting its utility in clinical settings for monitoring treatment efficacy .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its potential in developing new drugs due to its antioxidant and anti-cancer properties. Its unique bioactivity profile makes it a candidate for formulating nutraceuticals aimed at improving health outcomes .

Case Studies

- Stress Protection in Bacillus subtilis : A study assessed the protective effects of this compound against high salinity and temperature extremes. While it provided some level of protection, l-proline betaine was found to be significantly more effective in mitigating osmotic stress .

- Biomarker Identification : In a clinical study involving patients undergoing treatment for autoimmune disorders, elevated this compound levels correlated with positive treatment responses, highlighting its potential role as a biomarker for therapeutic efficacy .

- Antioxidant Activity : Research indicated that this compound scavenges free radicals and inhibits lipid peroxidation, demonstrating its role as a potent antioxidant agent that could be harnessed in medical formulations aimed at reducing oxidative stress-related damage .

作用機序

ベトニシンは、様々な分子標的および経路を通じてその効果を発揮します。 インターロイキン-6や腫瘍壊死因子-αなどの炎症性サイトカインの産生を抑制します 。 また、フリーラジカルを捕捉し、スーパーオキシドジスムターゼやカタラーゼなどの細胞内抗酸化酵素の発現をアップレギュレートします 。 さらに、ベトニシンは、特定のアポトーシス経路を活性化することによって癌細胞のアポトーシスを誘導します .

類似化合物の比較

ベトニシンは、カフェオイルプトレシンやフェルロイルチラミンなどの他のヒドロキシケイ皮酸アミドと構造的に類似しています 。 イソバレリル部分の存在により、独特の薬理学的特性に貢献しています 。 類似の化合物には、以下が含まれます。

カフェオイルプトレシン: 抗酸化作用で知られています。

フェルロイルチラミン: 抗炎症作用と抗酸化作用を示します.

ベトニシンの独特の構造と生物活性は、様々な科学および工業用途にとって貴重な化合物となっています。

類似化合物との比較

Betonicine is structurally similar to other hydroxycinnamic acid amides, such as caffeoylputrescine and feruloyltyramine . it is unique due to the presence of an isovaleryl moiety, which contributes to its distinct pharmacological properties . Similar compounds include:

Caffeoylputrescine: Known for its antioxidant properties.

Feruloyltyramine: Exhibits anti-inflammatory and antioxidant activities.

This compound’s unique structure and bioactivities make it a valuable compound for various scientific and industrial applications.

生物活性

Betonicine, an alkaloid primarily found in plants such as Stachys officinalis, Achillea millefolium, and Marrubium vulgare, has garnered attention for its various biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, and cytoprotective effects, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 159.183 g/mol

- Melting Point : 246-248ºC

- CAS Number : 515-25-3

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies indicate that it can modulate inflammatory responses, making it a potential candidate for treating conditions associated with chronic inflammation. For example, research has shown that this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases .

2. Antimicrobial Effects

This compound demonstrates antimicrobial activity against various pathogens. In one study, it was found to protect Bacillus subtilis from osmotic stress and extreme temperatures, indicating its potential as a natural preservative or therapeutic agent in microbial infections . Additionally, it has been reported to exhibit inhibitory effects on several bacterial strains, contributing to its classification as an antimicrobial compound .

3. Cytoprotective Properties

Research indicates that this compound has cytoprotective effects, particularly in neuronal cells. It has been shown to reduce cell death and promote cell survival under stress conditions, which is crucial for neuroprotection . This property suggests its potential application in neurodegenerative diseases.

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Cytokines : this compound influences the expression of cytokines involved in the inflammatory response, leading to reduced inflammation.

- Osmoprotective Role : It helps maintain cellular integrity under osmotic stress by stabilizing cell membranes and promoting stress resistance.

- Antioxidant Activity : this compound may scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.

特性

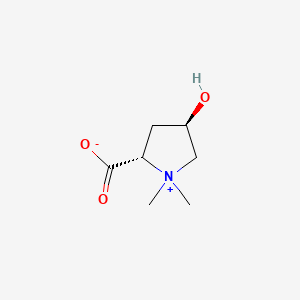

IUPAC Name |

(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWAHDYFVYIKH-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(C[C@@H](C[C@H]1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965830 | |

| Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betonicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

515-25-3 | |

| Record name | Betonicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betonicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-trans)-2-carboxylato-4-hydroxy-1,1-dimethylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETONICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA654632Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betonicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | Betonicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。